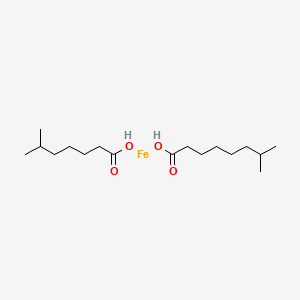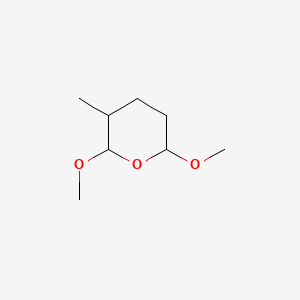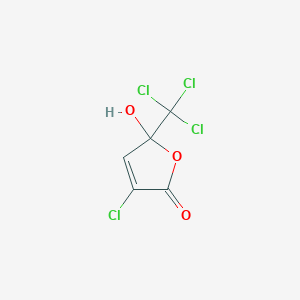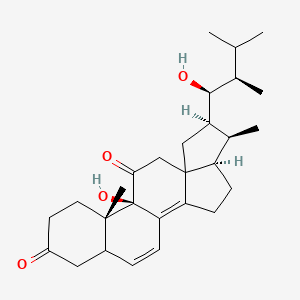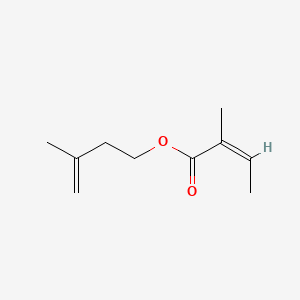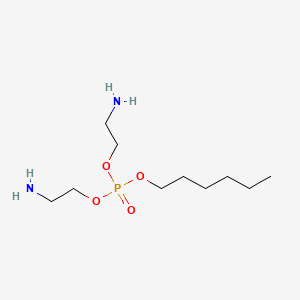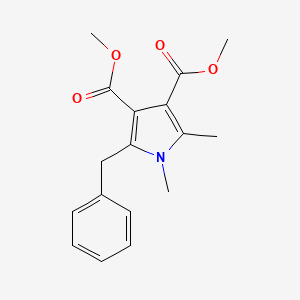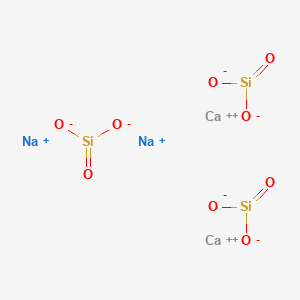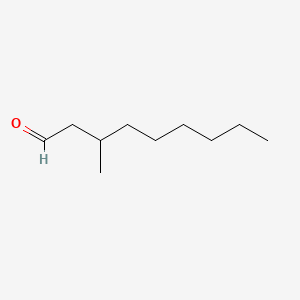
Sodium calcium silicate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is a compound that combines silicic acid with calcium and sodium in a specific ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. It is a white, powdery substance that is insoluble in water and has a high melting point.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of silicic acid (H2SiO3), calcium sodium salt (3:2:2) typically involves the reaction of silicic acid with calcium and sodium salts under controlled conditions. One common method is to react silicic acid with calcium chloride and sodium hydroxide in an aqueous solution. The reaction is carried out at a temperature of around 80-100°C, and the resulting product is filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of silicic acid (H2SiO3), calcium sodium salt (3:2:2) involves large-scale reactions using similar reagents. The process is optimized for efficiency and yield, often involving continuous reactors and automated systems to control temperature, pH, and other reaction parameters. The final product is typically subjected to quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using reducing agents to form lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other elements or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and are usually conducted under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicates or other silicon-containing compounds, while reduction can produce silanes or other reduced silicon species.
Aplicaciones Científicas De Investigación
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials and as a catalyst in certain reactions.
Biology: The compound is studied for its role in biomineralization processes and its potential use in bioactive materials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of ceramics, glass, and other materials, as well as in the formulation of coatings and adhesives.
Mecanismo De Acción
The mechanism by which silicic acid (H2SiO3), calcium sodium salt (3:2:2) exerts its effects involves interactions with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, influencing processes such as mineralization and cell signaling. In industrial applications, its effects are often related to its chemical reactivity and ability to form stable structures.
Comparación Con Compuestos Similares
Similar Compounds
Silicic acid (H2SiO3), calcium salt (11): This compound has a different ratio of calcium to silicic acid and exhibits distinct properties and applications.
Silicic acid (H2SiO3), sodium salt (11): This compound contains only sodium and silicic acid, and is used in different contexts compared to the calcium sodium salt.
Uniqueness
Silicic acid (H2SiO3), calcium sodium salt (3:2:2) is unique due to its specific ratio of calcium and sodium, which imparts distinct physical and chemical properties. This makes it suitable for specialized applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
13769-08-9 |
|---|---|
Fórmula molecular |
Ca2Na2O9Si3 |
Peso molecular |
354.39 g/mol |
Nombre IUPAC |
dicalcium;disodium;dioxido(oxo)silane |
InChI |
InChI=1S/2Ca.2Na.3O3Si/c;;;;3*1-4(2)3/q2*+2;2*+1;3*-2 |
Clave InChI |
DEPUMLCRMAUJIS-UHFFFAOYSA-N |
SMILES canónico |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Na+].[Ca+2].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


